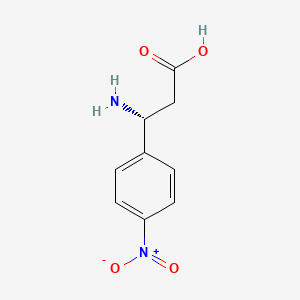

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362530 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501120-99-6 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a stereocenter, a nitro-substituted aromatic ring, and the β-amino acid scaffold, make it a valuable building block for the synthesis of novel therapeutic agents and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a GPR40 agonist. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical Properties

This compound is a crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | (R)-3-amino-3-(4-nitrophenyl)propionic acid | |

| CAS Number | 501120-99-6 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not explicitly available, but related compounds have melting points in the range of 213-215 °C. | |

| Boiling Point | 410.3 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. | |

| pKa | Not explicitly available. | |

| LogP | 0.64 | [4] |

Synthesis and Chiral Resolution

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. A common approach is the one-pot three-component reaction of an aromatic aldehyde, malonic acid, and a nitrogen source like ammonium acetate.[5]

General Experimental Protocol for Racemic Synthesis

A mixture of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.

Chiral Resolution

The enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid can be separated using several techniques, including:

-

Enzymatic Resolution: Utilizing lipases, such as Candida antarctica lipase A (CAL-A), for the enantioselective N-acylation of the corresponding amino ester.[6]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be employed for the analytical and preparative separation of the enantiomers.[7]

A detailed experimental protocol for chiral resolution would involve the derivatization of the racemic amino acid, followed by separation on a chiral column and subsequent deprotection to yield the pure enantiomer.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the range of 7.5-8.5 ppm), a multiplet for the methine proton at the chiral center (around 4.5-5.0 ppm), and signals for the methylene protons adjacent to the carboxylic acid (around 2.5-3.0 ppm). The amino and carboxylic acid protons will appear as broad singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. Resonances for the carbonyl carbon of the carboxylic acid, the chiral methine carbon, and the methylene carbon would also be present.

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (amine): ~3300-3500 cm⁻¹

-

O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹

-

N-O stretching (nitro group): Asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[8]

-

C-N stretching (amine): ~1020-1250 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

Mass Spectrometry

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the propanoic acid side chain.[9][10]

Biological Activity and Signaling Pathway

3-Arylpropanoic acid derivatives have been identified as agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[13] Agonism of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes.[14][15]

GPR40 Signaling Pathway

The binding of an agonist, such as this compound, to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates insulin release in a glucose-dependent manner. This pathway is primarily mediated through the Gαq subunit of the G protein.

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Workflows

This compound is a valuable building block for solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced stability and novel biological activities. The following workflow outlines the incorporation of this unnatural amino acid into a peptide chain using Fmoc chemistry.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis.

Conclusion

This compound is a versatile and valuable chiral building block for drug discovery and development. Its well-defined chemical properties and its potential as a GPR40 agonist make it a compound of significant interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The provided information on its synthesis, characterization, and application in peptide synthesis serves as a comprehensive resource for researchers in the field. Further investigation into its pharmacological profile and optimization of its structure could lead to the development of potent and selective drug candidates.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Its structure, featuring a stereocenter, an aromatic nitro group, a primary amine, and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the nitro group and the specific stereochemistry at the C3 position are key determinants of its chemical reactivity and biological activity. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on providing detailed technical information for laboratory professionals.

Molecular Structure and Properties

This compound possesses a well-defined three-dimensional structure that is crucial for its interaction with biological targets.

2D and 3D Molecular Structure

The molecular structure consists of a propanoic acid backbone with an amino group and a 4-nitrophenyl group attached to the chiral carbon at the third position.

-

2D Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Experimental data for this specific enantiomer is limited; therefore, some values are calculated or based on the racemic mixture or similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | - |

| Molecular Weight | 210.19 g/mol | [1] |

| CAS Number | 501120-99-6 (for 3R-enantiomer) | - |

| 102308-62-3 (for racemate) | [2] | |

| Appearance | White to off-white solid (predicted) | [3] |

| Melting Point | Not available | - |

| Boiling Point | 410.3 ± 40.0 °C (calculated) | - |

| Optical Rotation | Not available | - |

| Solubility | Slightly soluble in water |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the range of 7.5-8.2 ppm, corresponding to the protons on the 4-nitrophenyl ring.

-

CH Proton (C3): A multiplet around 4.5-4.8 ppm, coupled to the adjacent CH₂ protons.

-

CH₂ Protons (C2): A multiplet (likely a doublet of doublets) around 2.7-3.0 ppm.

-

NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

COOH Proton: A broad singlet at >10 ppm, which may not be observed in deuterated protic solvents due to exchange.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C1): ~175 ppm

-

Aromatic Carbons: Signals between 120-150 ppm, with the carbon attached to the nitro group being the most downfield.

-

CH Carbon (C3): ~50-55 ppm

-

CH₂ Carbon (C2): ~40-45 ppm

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹

-

N-H Stretch (Amine): Two bands around 3300-3400 cm⁻¹

-

C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹

-

N-O Stretch (Nitro Group): Strong absorptions around 1510-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): Expected at m/z = 210.06.

Synthesis

The enantioselective synthesis of this compound is a key challenge. Several strategies can be employed, including asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis via One-Pot Reaction

A plausible synthetic route can be adapted from the general one-pot synthesis of 3-amino-3-arylpropanoic acids.[4][5] This method involves the condensation of an aromatic aldehyde with malonic acid and a chiral amine or ammonia in the presence of a chiral catalyst.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in an appropriate solvent (e.g., ethanol), add a chiral amine catalyst (e.g., a cinchona alkaloid derivative, 0.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 12-24 hours.

-

Work-up: After cooling, the product may precipitate. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired (3R)-enantiomer. The enantiomeric excess should be determined by chiral HPLC.

Caption: Proposed workflow for the asymmetric synthesis.

Enzymatic Kinetic Resolution

An alternative and often highly selective method is the enzymatic kinetic resolution of a racemic mixture of 3-amino-3-(4-nitrophenyl)propanoic acid or its ester derivative. Lipases are commonly used for this purpose.[6]

Experimental Protocol (General):

-

Substrate Preparation: Synthesize racemic 3-amino-3-(4-nitrophenyl)propanoic acid methyl ester.

-

Enzymatic Reaction: Dissolve the racemic ester in a suitable organic solvent (e.g., toluene). Add a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., ethyl acetate).

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The lipase will selectively acylate one enantiomer, leaving the other unreacted.

-

Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the unreacted (R)-ester from the acylated (S)-ester by column chromatography.

-

Hydrolysis: Hydrolyze the isolated (R)-ester to the corresponding carboxylic acid using standard methods (e.g., aqueous HCl).

Caption: General workflow for enzymatic kinetic resolution.

Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of β-amino acids and nitro-containing compounds exhibits a wide range of biological activities.[7][8]

Potential Applications in Drug Development

-

Peptidomimetics: As a non-natural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties.[9][10]

-

Neuroscience Research: The structurally similar (S)-3-amino-3-(3-nitrophenyl)propionic acid is utilized in neuroscience research, suggesting a potential role for the 4-nitro isomer in modulating neurotransmitter systems.[3]

-

Antimicrobial Agents: Nitroaromatic compounds are known to possess antimicrobial properties.[8] The title compound could serve as a scaffold for the development of novel antibacterial or antifungal agents.

Signaling Pathways (Hypothetical)

Given the use of similar compounds in neuroscience, it is plausible that this compound could interact with receptors or enzymes involved in neurotransmission. Further research is required to elucidate any specific signaling pathways.

Caption: Hypothetical signaling pathway involvement.

Conclusion

This compound is a chiral molecule with significant potential as a building block in the development of new therapeutic agents. While detailed experimental data for this specific enantiomer is limited, this guide provides a comprehensive overview of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities. This information serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemoenzymatic Synthesis of (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical research and development. The described methodology leverages a chemoenzymatic approach, combining a classical organic synthesis for the preparation of a racemic precursor with a highly selective enzymatic resolution step to achieve the desired enantiopure product.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the chemical synthesis of racemic 3-amino-3-(4-nitrophenyl)propionitrile. This is followed by a stereoselective enzymatic hydrolysis of the nitrile group, where a nitrilase enzyme selectively converts the (R)-enantiomer of the nitrile to the corresponding carboxylic acid, this compound. This biocatalytic step is the key to establishing the desired stereochemistry.

An In-depth Technical Guide on the Chirality of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable chiral building block for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for their biological activity.

Core Physicochemical and Chiral Properties

This compound is the (R)-enantiomer of 3-amino-3-(4-nitrophenyl)propanoic acid. The presence of a stereocenter at the C3 carbon atom, bonded to an amino group, a 4-nitrophenyl group, a carboxymethyl group, and a hydrogen atom, gives rise to its chirality. The spatial arrangement of these substituents determines the enantiomeric form, which is critical for its interaction with other chiral molecules, such as biological receptors and enzymes.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number (Racemate) | 102308-62-3 |

| CAS Number ((R)-enantiomer) | 501120-99-6 |

| Appearance | Typically a solid powder |

| XLogP3 (Computed) | -1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 210.064057 g/mol |

| Topological Polar Surface Area | 109 Ų |

Note: The lack of publicly available, experimentally verified specific rotation and melting point data for the (3R)-enantiomer highlights the need for empirical determination in a laboratory setting.

Experimental Protocols

The determination of the chirality and enantiomeric purity of 3-amino-3-(4-nitrophenyl)propanoic acid relies on established analytical techniques. Furthermore, the isolation of the desired (3R)-enantiomer can be achieved through chiral resolution of the racemic mixture.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a definitive method for separating and quantifying the enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid. A published application provides a starting point for method development.

Objective: To separate the (R)- and (S)-enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP): A column with a chiral selector capable of interacting differently with the two enantiomers. An example of a suitable column is a CHIRALPAK® ZWIX(-).

-

Mobile Phase: A solvent system optimized for separation on the chosen CSP. An exemplary mobile phase consists of 50mM formic acid and 25mM diethylamine in a mixture of methanol, tetrahydrofuran, and water (e.g., 49:49:2 v/v/v).

-

Sample: A solution of racemic 3-amino-3-(4-nitrophenyl)propanoic acid dissolved in the mobile phase or a compatible solvent.

Procedure:

-

System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

-

Sample Injection: Inject a known concentration of the sample solution onto the column.

-

Chromatographic Separation: The two enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase, resulting in their separation.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 270 nm, corresponding to the absorbance of the nitrophenyl group).

-

Data Analysis: The two enantiomers will appear as distinct peaks in the chromatogram. The retention times will differentiate the enantiomers, and the area under each peak can be used to determine their relative proportions and the enantiomeric excess (e.e.) of a non-racemic mixture.

Protocol 2: Determination of Optical Activity by Polarimetry

Polarimetry is a classical technique to measure the specific rotation of a chiral compound, which is a fundamental physical constant for an enantiomer.

Objective: To determine the specific rotation of this compound.

Instrumentation and Materials:

-

Polarimeter.

-

Sodium D-line lamp (589 nm).

-

Polarimeter cell of a known path length (e.g., 1 dm).

-

Volumetric flask and analytical balance.

-

A solution of enantiomerically pure this compound of a known concentration in a suitable solvent (e.g., methanol or water).

Procedure:

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the optical rotation. This value serves as the blank.

-

Sample Preparation: Accurately weigh a sample of the (3R)-enantiomer and dissolve it in a known volume of the solvent in a volumetric flask to obtain a precise concentration.

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution and measure the observed optical rotation.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]_D^T = \frac{α}{l \times c} where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed optical rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

The sign of the specific rotation (+ or -) will indicate whether the compound is dextrorotatory or levorotatory under the specific experimental conditions.

Visualizations

Chirality of 3-amino-3-(4-nitrophenyl)propanoic acid

The following diagram illustrates the enantiomeric relationship between the (R) and (S) forms of 3-amino-3-(4-nitrophenyl)propanoic acid, highlighting the chiral center at the C3 position.

Caption: Enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid as non-superimposable mirror images.

Workflow for Chiral Resolution

This diagram outlines a general experimental workflow for the isolation of a single enantiomer from a racemic mixture, a common procedure to obtain enantiomerically pure compounds like this compound.

Caption: General workflow for the chiral resolution and analysis of enantiomers.

Biological Significance and Applications

β-amino acids, including this compound, are of considerable interest in drug development. Their incorporation into peptides can confer resistance to enzymatic degradation by proteases, thereby prolonging their in vivo half-life. The specific stereochemistry of the (3R)-enantiomer is paramount, as biological systems are exquisitely sensitive to the three-dimensional shape of molecules. While the specific signaling pathways modulated by this particular compound are not extensively documented in public literature, its structural motifs suggest potential applications as a building block in the design of peptidomimetics and other bioactive molecules targeting a range of therapeutic areas. The nitro group, for instance, can serve as a handle for further chemical modifications or may influence the electronic properties of the molecule, affecting its binding to biological targets.

Spectroscopic and Structural Characterization of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid: A Technical Guide

Introduction

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a nitro-substituted aromatic ring, an amino group, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and drug development. The nitro group can serve as a precursor for further functionalization, and the β-amino acid backbone can impart unique conformational constraints on peptides, potentially enhancing their stability and biological activity. This guide provides a comprehensive overview of the spectroscopic properties of this compound, based on predicted data, and details the experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | Aromatic (H-2', H-6') |

| ~7.60 | Doublet | 2H | Aromatic (H-3', H-5') |

| ~4.50 | Triplet | 1H | CH-NH₂ |

| ~2.80 | Doublet of Doublets | 2H | CH₂-COOH |

Predicted in D₂O as the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~148 | C-NO₂ (Aromatic) |

| ~145 | C-1' (Aromatic) |

| ~129 | C-3', C-5' (Aromatic) |

| ~124 | C-2', C-6' (Aromatic) |

| ~55 | CH-NH₂ |

| ~40 | CH₂-COOH |

Predicted in D₂O as the solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2900-2800 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1520, ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1450 | Medium | C=C stretch (Aromatic) |

Predicted for a solid sample (KBr pellet).

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 211.07 | [M+H]⁺ |

| 233.05 | [M+Na]⁺ |

| 165.06 | [M-COOH]⁺ |

Predicted for High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will show absorption bands at specific wavenumbers, which correspond to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

The mass range should be set to scan from approximately m/z 50 to 500.

-

-

Data Analysis: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the intact molecule and any fragment ions. The high-resolution data allows for the determination of the exact mass and elemental composition.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a hypothetical signaling pathway where an amino acid derivative might be involved.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Hypothetical signaling pathway involving an amino acid derivative.

A Comprehensive Technical Guide to (3R)-3-Amino-3-(4-nitrophenyl)propanoic Acid

CAS Number: 501120-99-6

This technical guide provides an in-depth overview of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis methodologies, analytical characterization, and its applications as a versatile building block in medicinal chemistry, particularly in the synthesis of modified peptides and other complex bioactive molecules.

Physicochemical Properties

This compound is a chiral compound featuring a β-amino acid scaffold substituted with a 4-nitrophenyl group. The presence of the nitro group and the chiral center at the C3 position imparts unique chemical and biological properties. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 501120-99-6 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 98% (by HPLC) | [3] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in NaOH) | [3] |

| Storage | 0-8 °C | [3] |

Note: Some properties may be based on data for the corresponding (S)-enantiomer or racemic mixture, as comprehensive experimental data for the (3R)-enantiomer is limited in publicly available literature.

Synthesis and Experimental Protocols

General Synthesis of Racemic 3-Amino-3-(4-nitrophenyl)propanoic Acid

A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the crude racemic 3-amino-3-(4-nitrophenyl)propanoic acid should form.

-

Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is crucial. This can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent. A study on the enzymatic resolution of a similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, using Candida antarctica lipase A (CAL-A) suggests a viable approach for resolving the title compound.

Conceptual Experimental Workflow for Enzymatic Resolution:

Figure 1. Conceptual workflow for the enzymatic resolution of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A published application note for the separation of 3-amino-3-(4-nitrophenyl)propionic acid provides a starting point for method development.

Table 2: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | CHIRALPAK® ZWIX(-) |

| Mobile Phase | 50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2 |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS at 270 nm |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the methine proton at the chiral center (C3), and the methylene protons (C2).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), the chiral methine carbon, and the methylene carbon.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxyl group, the N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group.

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry for several reasons:

-

Introduction of Conformational Constraints: The incorporation of β-amino acids into peptide backbones induces unique secondary structures, such as helices and turns, which can mimic or disrupt biological recognition events.

-

Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, leading to an extended in vivo half-life, a desirable property for therapeutic peptides.

-

Pharmacophore Scaffolding: The 4-nitrophenyl group can be utilized as a handle for further chemical modifications or can itself be a key pharmacophoric element interacting with biological targets. The nitro group can also be reduced to an amino group, providing a site for further functionalization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a widely used method for solid-phase peptide synthesis and can be adapted for the incorporation of β-amino acids.

General Protocol for SPPS using this compound:

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a β-amino acid.

Key Considerations for SPPS with β-Amino Acids:

-

Coupling Reactions: Coupling of β-amino acids can be slower than their α-amino acid counterparts. Extended coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary to ensure complete reaction.

-

Aggregation: Peptides containing β-amino acids may have a higher tendency to aggregate during synthesis. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be beneficial.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. Its biological activity is primarily realized upon its incorporation into larger molecules, such as peptides or small molecule inhibitors. The properties of the resulting molecule will dictate its biological target and mechanism of action. For instance, a peptide containing this amino acid might be designed to inhibit a specific protein-protein interaction or act as an enzyme inhibitor, thereby modulating a particular signaling cascade. The 4-nitrophenyl moiety could play a role in binding to the target protein through aromatic or hydrogen bonding interactions.

Conclusion

This compound is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique structural features allow for the synthesis of conformationally constrained and proteolytically stable peptides and other novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug development endeavors. Further research into the asymmetric synthesis of this compound and the biological activities of molecules containing this moiety will undoubtedly expand its applications in the future.

References

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

The Expanding Therapeutic Landscape of β-Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids, structural isomers of the proteinogenic α-amino acids, are characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts significant and advantageous properties to their derivatives, making them a burgeoning area of interest in medicinal chemistry and drug development. Their inherent resistance to proteolytic degradation, ability to form stable secondary structures, and diverse pharmacological activities have positioned them as promising scaffolds for novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of β-amino acid derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in the field.

Core Biological Activities and Quantitative Data

The therapeutic potential of β-amino acid derivatives spans a wide range of applications, with significant findings in oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases. The following tables summarize the quantitative data on the biological activities of various β-amino acid derivatives.

Anticancer Activity

β-Amino acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis or disruption of the cell membrane.[1]

| Derivative/Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| β²,²-amino acid derivative (5c) | Ramos (Burkitt's lymphoma) | < 8 | [2] |

| β²,²-amino acid derivative (5c) | Colon Cancer Cell Lines | 0.32 - 3.89 | [2] |

| β²,²-amino acid derivative (5c) | Non-Small Cell Lung Cancer | 0.32 - 3.89 | [2] |

| β²,²-amino acid derivative (5c) | Melanoma | 0.32 - 3.89 | [2] |

| β²,²-amino acid derivative (5c) | Leukemia Cell Lines | 0.32 - 3.89 | [2] |

| Anginex analogue with β³-amino acid | bEND.3 (mouse microvascular endothelial) | ~10-20 | [3] |

| Pterostilbene-Tryptophan Conjugate | MDA-MB-231 (Breast Cancer) | Varies | [4] |

Antimicrobial Activity

A significant area of research for β-amino acid derivatives is in combating antimicrobial resistance. These compounds can mimic the amphipathic nature of antimicrobial peptides, leading to the disruption of microbial cell membranes.[5]

| Derivative/Compound Class | Microbial Strain | MIC (µM) | Reference |

| Cationic β²,²-amino acid derivative | Staphylococcus aureus (MRSA) | 3.8 | [5] |

| Cationic β²,²-amino acid derivative | Staphylococcus epidermidis (MRSE) | 3.8 | [5] |

| Cationic β²,²-amino acid derivative | Escherichia coli | 7.7 | [5] |

| 14-Helical β-Peptides | Escherichia coli | Varies | [6] |

| 14-Helical β-Peptides | Bacillus subtilis | Varies | [6] |

| Nevirapine derivative with β-amino acid | Mycobacterium tuberculosis | < 1 µg/mL | [7] |

| Thiazole-containing β-amino acid derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | 250 µg/mL | [7] |

Neuroprotective Activity

Certain β-amino acid derivatives have shown promise in protecting neurons from damage, a key strategy in the treatment of neurodegenerative diseases.

| Derivative/Compound Class | In Vitro Model | EC50 (µM) | Reference |

| Baicalein amino acid derivative (8) | tert-butyl, hydroperoxide-induced SH-SY5Y neurotoxicity | 4.31 | [8] |

| Baicalein (parent compound) | tert-butyl, hydroperoxide-induced SH-SY5Y neurotoxicity | 24.77 | [8] |

| Edaravone (positive control) | tert-butyl, hydroperoxide-induced SH-SY5Y neurotoxicity | 5.62 | [8] |

Enzyme Inhibitory Activity

The unique structural features of β-amino acid derivatives make them attractive candidates for the design of specific enzyme inhibitors.

| Derivative/Compound Class | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |

| 3-Cyano-3-aza-β-amino acid derivative (24) | Cathepsin K | - | - | [9] |

| Synthetic amino acid derivative (PPC101) | α-glucosidase | - | 51.00 ± 1.73 | [10] |

| Synthetic amino acid derivative (PPC84) | α-glucosidase | - | 321.30 ± 2.03 | [10] |

| Synthetic amino acid derivative (PPC89) | α-glucosidase | - | 353.00 ± 6.03 | [10] |

| Acarbose (positive control) | α-glucosidase | - | 639.00 ± 4.62 | [10] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which β-amino acid derivatives exert their effects is crucial for rational drug design and development.

Intrinsic Apoptosis Pathway

Many anticancer β-amino acid derivatives induce programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.

G-Protein Coupled Receptor (GPCR) Signaling

β-Amino acids can be incorporated into peptides to modulate their interaction with G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes. By altering the peptide's conformation and stability, β-amino acid modifications can lead to agonistic or antagonistic effects on GPCR signaling.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of β-amino acid derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[11]

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

β-amino acid derivative stock solution (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the β-amino acid derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

β-amino acid derivative stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the β-amino acid derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Dilute the adjusted microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Recording: Record the MIC value for the tested β-amino acid derivative.

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key markers of apoptosis.

Materials:

-

Cell culture dishes

-

β-amino acid derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the β-amino acid derivative for the desired time. Harvest the cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane thoroughly and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The appearance of cleaved caspase and PARP bands indicates the induction of apoptosis.

In Vivo Tumor Xenograft Efficacy Study

This in vivo model is used to evaluate the antitumor activity of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

β-amino acid derivative formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the β-amino acid derivative formulation to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Administer the vehicle to the control group.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

-

Data Analysis: Compare the tumor growth inhibition in the treatment group relative to the control group. Analyze statistical significance.

Experimental Workflow and Decision Making

The evaluation of a novel β-amino acid derivative typically follows a structured workflow, from initial screening to more complex in vivo studies.

Conclusion

β-Amino acid derivatives represent a versatile and powerful platform for the development of new therapeutic agents. Their unique structural properties confer enhanced stability and a broad spectrum of biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, neuroprotective, and enzyme inhibitory potential, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further illuminates the mechanisms and processes involved in their evaluation. As research in this area continues to expand, β-amino acid derivatives hold immense promise for addressing significant unmet medical needs across various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]

- 8. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

The Nitro Group's Pivotal Role in the Synthetic Amino Acid (3R)-3-amino-3-(4-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center, a β-amino acid backbone, and a para-substituted nitro group on the phenyl ring, offers a versatile scaffold for the synthesis of novel peptides and peptidomimetics with enhanced biological properties. This technical guide provides an in-depth analysis of the multifaceted role of the nitro group in this compound, detailing its influence on physicochemical properties, its utility in synthetic methodologies, and its impact on the biological activity of peptides into which it is incorporated. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction

The quest for novel therapeutic agents with improved efficacy, selectivity, and metabolic stability is a driving force in modern drug discovery. Unnatural amino acids, such as this compound, are valuable building blocks in this endeavor. The incorporation of such residues into peptide sequences can induce specific conformational constraints, enhance resistance to proteolytic degradation, and introduce new functionalities for interaction with biological targets. The nitro group, in particular, is a powerful modulator of a molecule's electronic and steric properties, and its presence in this compound is a key determinant of its utility.

Physicochemical Impact of the Nitro Group

The introduction of a nitro group at the para-position of the phenyl ring in 3-amino-3-phenylpropanoic acid profoundly alters its physicochemical characteristics. This is primarily due to the strong electron-withdrawing nature of the nitro group via both resonance and inductive effects.

Acidity (pKa)

The electron-withdrawing nitro group is expected to significantly influence the pKa values of both the carboxylic acid and the amino group. By withdrawing electron density from the phenyl ring, the nitro group stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Conversely, it decreases the basicity (lowers the pKa) of the amino group by reducing the electron density on the nitrogen atom.

Lipophilicity (LogP)

The nitro group also impacts the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. The LogP value, a measure of a compound's partitioning between an octanol and water phase, is a common indicator of lipophilicity.

Table 1: Physicochemical Properties of this compound and its Non-Nitrated Analog

| Compound | Molecular Weight ( g/mol ) | LogP | pKa (Carboxylic Acid) |

| This compound | 210.19 | 0.64[2] | Estimated ~2.7 |

| (3R)-3-amino-3-phenylpropanoic acid | 165.19 | -1.4 (Predicted)[3] | 3.45 (Predicted)[1] |

The data clearly indicates that the presence of the nitro group increases the lipophilicity of the molecule, as evidenced by the higher LogP value. This alteration can have significant implications for the pharmacokinetic profile of peptides containing this amino acid.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its application in drug discovery. A common strategy involves the racemic synthesis of the β-amino acid followed by enzymatic resolution.

Racemic Synthesis

A general and facile one-pot synthesis for 3-amino-3-arylpropanoic acids involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate. This method can be adapted for the synthesis of racemic 3-amino-3-(4-nitrophenyl)propanoic acid.

Experimental Protocol: Racemic Synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid

-

Reaction Setup: In a round-bottom flask, suspend 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(4-nitrophenyl)propanoic acid.

Figure 1: Workflow for the racemic synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure amino acids. Lipases are commonly employed for the selective hydrolysis or acylation of one enantiomer in a racemic mixture. For the resolution of 3-amino-3-(4-nitrophenyl)propanoic acid, the racemic ethyl ester can be subjected to enantioselective hydrolysis catalyzed by a lipase such as Candida antarctica lipase B (CALB).

Experimental Protocol: Enzymatic Resolution of (±)-ethyl 3-amino-3-(4-nitrophenyl)propanoate

-

Substrate Preparation: Synthesize the racemic ethyl ester of 3-amino-3-(4-nitrophenyl)propanoic acid by Fischer esterification of the racemic acid.

-

Enzymatic Reaction: Suspend the racemic ethyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing a co-solvent like tert-butanol. Add the lipase (e.g., immobilized CALB).

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Separation: At 50% conversion, one enantiomer of the ester will be hydrolyzed to the corresponding carboxylic acid. Separate the remaining ester and the carboxylic acid by extraction.

-

Hydrolysis: Hydrolyze the remaining ester to obtain the other enantiomer of the amino acid.

Figure 2: General workflow for the enzymatic kinetic resolution of a racemic amino acid ester.

Incorporation into Peptides and Impact on Biological Activity

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with novel properties.

Solid-Phase Peptide Synthesis (SPPS)

The amino acid is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and then incorporated into a growing peptide chain on a solid support. Standard coupling reagents such as HBTU/HOBt or HATU are used to facilitate amide bond formation.

Experimental Protocol: Incorporation of Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid into a Peptide

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

-

Deprotection: If the N-terminus is protected, remove the protecting group (e.g., Fmoc with 20% piperidine in DMF).

-

Activation: In a separate vessel, dissolve Fmoc-(3R)-3-amino-3-(4-nitrophenyl)propanoic acid (3 equivalents), a coupling agent like HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in a suitable solvent like DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Figure 3: A simplified workflow of a solid-phase peptide synthesis (SPPS) cycle.

Influence on Biological Activity

The incorporation of this compound can significantly modulate the biological activity of peptides. The nitro group can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity. Furthermore, the unnatural β-amino acid structure can increase the peptide's resistance to degradation by proteases.

Anticancer Activity: Studies on anticancer peptides have shown that the incorporation of unnatural amino acids can enhance their efficacy. For instance, some peptides have demonstrated potent growth inhibition against various cancer cell lines with IC50 values in the nanomolar to low micromolar range[1][4]. While direct comparative data for a peptide with and without the 3-amino-3-(4-nitrophenyl)propanoic acid residue is limited, the introduction of a nitro group can alter the electronic and hydrophobic properties of a peptide, which are known to be crucial for its interaction with cancer cell membranes[5][6].

Antimicrobial Activity: The properties of antimicrobial peptides (AMPs) are also heavily influenced by their amino acid composition. The increased lipophilicity and the potential for specific interactions conferred by the nitro group could enhance the ability of an AMP to disrupt bacterial membranes. For example, the introduction of phenylalanine into an AMP has been shown to enhance its selective activity against Gram-positive bacteria[7]. The electronic modifications brought by the nitro group could further tune this selectivity and potency.

Proteolytic Stability: The β-amino acid structure of this compound inherently provides increased resistance to degradation by proteases, which primarily recognize and cleave peptide bonds between L-α-amino acids. Research has shown that peptides containing nitrotyrosine, a structurally related amino acid, exhibit decreased susceptibility to proteasomal cleavage[8]. This enhanced stability can lead to a longer in vivo half-life and improved therapeutic potential of the peptide drug.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by peptides containing this compound are dependent on the overall peptide sequence and the biological target. However, the nitroaromatic group can play a role in several general mechanisms:

-

Bioreduction: In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates. This bioreductive activation is a known mechanism of action for some nitroaromatic-containing drugs.

-

Modulation of Protein-Protein Interactions: The rigid structure and electronic properties of the nitrophenyl group can influence the conformation of the peptide, enabling it to act as a more effective inhibitor or modulator of protein-protein interactions. The nitro group can form specific hydrogen bonds or electrostatic interactions within the binding pocket of a target protein.

Figure 4: A logical relationship diagram illustrating the potential mechanism of action.

Conclusion

The nitro group in this compound is a critical functional moiety that imparts unique and valuable properties to this unnatural amino acid. It significantly influences the molecule's physicochemical characteristics, increasing its lipophilicity and acidity. These alterations, combined with the inherent proteolytic resistance of the β-amino acid backbone, make it an attractive building block for the design of novel peptides with enhanced pharmacokinetic and pharmacodynamic profiles. The ability of the nitro group to engage in specific interactions with biological targets and its potential for bioreductive activation further expand its utility in the development of targeted therapeutics. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activities of Natural and Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies and best practices for determining these critical physicochemical properties. The protocols provided are designed to be directly applicable by researchers in a laboratory setting.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | - |

| Molecular Weight | 210.19 g/mol | [2] |

| pKa (Predicted) | 3.52 ± 0.10 (acidic), 8.5 (basic, estimated) | [3] |

| XLogP3-AA | -2.1 | [3] |

Note: The pKa values are critical for understanding and predicting the solubility of the compound at different pH levels. The isoelectric point (pI), the pH at which the molecule has a net zero charge, will likely correspond to its point of minimum solubility.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery as a potential therapeutic agent or intermediate. A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents.

Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Purified Water | 25 | HPLC/UV-Vis | ||

| 0.1 M HCl | 25 | HPLC/UV-Vis | ||

| 0.1 M NaOH | 25 | HPLC/UV-Vis | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Methanol | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC/UV-Vis |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Solvents (as listed in Table 2)

3.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of glass vials. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV or UV-Vis spectrophotometric method.

-

Analyze the diluted samples using the analytical method to determine the concentration of the dissolved compound.

-

A spectrophotometric method using ninhydrin can also be employed for the quantification of amino acids[4].

-

3.3. Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. A stability-indicating analytical method is essential for this purpose.

Table 3: Forced Degradation Study of this compound (Template for Experimental Data)

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl (hydrolytic) | 24, 48, 72 hours | |||

| 0.1 M NaOH (hydrolytic) | 24, 48, 72 hours | |||

| 3% H₂O₂ (oxidative) | 24, 48, 72 hours | |||

| Heat (60 °C) | 1, 3, 7 days | |||

| Photolytic (ICH Q1B) | 1.2 million lux hours |

Experimental Protocol for Stability-Indicating Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies.

5.1. Materials and Equipment

-

This compound (purity >98%)

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Forced degradation equipment: oven, photostability chamber, pH meter

-

Reagents for stress conditions: HCl, NaOH, H₂O₂

-

High-purity solvents for mobile phase preparation

5.2. Methodology

-

HPLC Method Development:

-

Develop a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is a common starting point.

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH-modifying buffer), gradient elution profile, flow rate, and column temperature to achieve adequate resolution.

-

The use of a PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength.

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C). Neutralize the samples before analysis.

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60 °C) in an oven.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze samples at various time points to monitor the extent of degradation.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating[5]. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

-

5.3. Visualization of Experimental Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion